molecular formula C21H24N6O3 B12682144 2'-(Hydroxymethyl)-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-diol CAS No. 188299-95-8

2'-(Hydroxymethyl)-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-diol

Cat. No.: B12682144
CAS No.: 188299-95-8
M. Wt: 408.5 g/mol
InChI Key: GKWBIYRIGSVWNB-UHFFFAOYSA-N
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Description

2’-(Hydroxymethyl)-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-diol is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Hydroxymethyl)-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-diol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that are later removed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2’-(Hydroxymethyl)-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2’-(Hydroxymethyl)-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-diol has several scientific research applications:

Mechanism of Action

The mechanism of action for 2’-(Hydroxymethyl)-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-diol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-(Hydroxymethyl)-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-diol apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

CAS No.

188299-95-8

Molecular Formula

C21H24N6O3

Molecular Weight

408.5 g/mol

IUPAC Name

2-(hydroxymethyl)-1-methyl-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzimidazole-4,7-diol

InChI

InChI=1S/C21H24N6O3/c1-25-5-7-27(8-6-25)12-3-4-14-15(9-12)23-21(22-14)13-10-16(29)19-18(20(13)30)24-17(11-28)26(19)2/h3-4,9-10,28-30H,5-8,11H2,1-2H3,(H,22,23)

InChI Key

GKWBIYRIGSVWNB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C5C(=C4O)N=C(N5C)CO)O

Origin of Product

United States

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